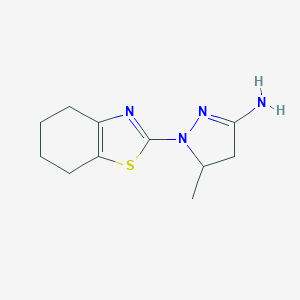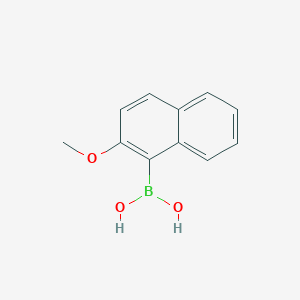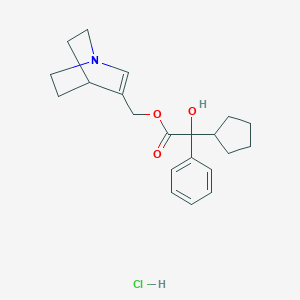
Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride is a chemical compound that has been the subject of extensive scientific research in recent years.
Mecanismo De Acción
The mechanism of action for Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain, including dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride in lab experiments is its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are a number of potential future directions for research on Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride. These include further studies on its potential use in the treatment of Parkinson's disease, anxiety, and depression, as well as its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis method for Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride involves the reaction of mandelic acid with alpha-cyclopentylamine and methyl chloroformate. The resulting compound is then reacted with hydrochloric acid to produce the final product.
Aplicaciones Científicas De Investigación
Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride has been used extensively in scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, anxiety, and depression.
Propiedades
Número CAS |
101710-75-2 |
|---|---|
Nombre del producto |
Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride |
Fórmula molecular |
C21H28ClNO3 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c23-20(25-15-17-14-22-12-10-16(17)11-13-22)21(24,19-8-4-5-9-19)18-6-2-1-3-7-18;/h1-3,6-7,14,16,19,24H,4-5,8-13,15H2;1H |
Clave InChI |
QYGXJQLHENVCKH-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC3=CN4CCC3CC4)O.Cl |
SMILES canónico |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC3=C[NH+]4CCC3CC4)O.[Cl-] |
Sinónimos |
MANDELIC ACID, alpha-CYCLOPENTYL-, (1-AZABICYCLO(2.2.2)OCT-2-EN-3-YL)M ETHYL ESTE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



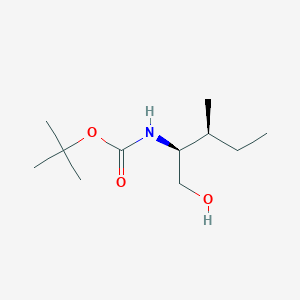
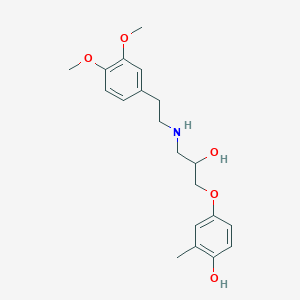
![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
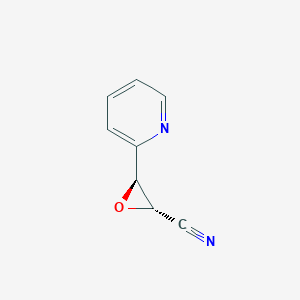
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
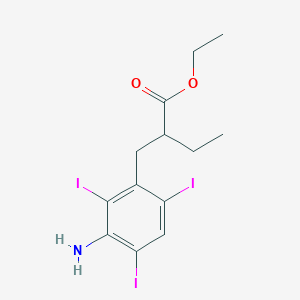
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)
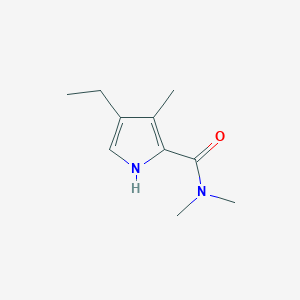
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
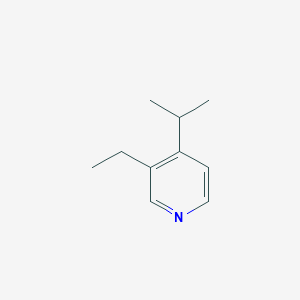
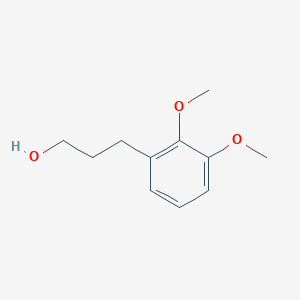
![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)
